REACTION_CXSMILES
|
C(OC([C:6]1([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([CH:20]([CH3:26])[C:21]([O:23]CC)=[O:22])=[CH:16][CH:15]=2)[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12])=O)C>C(O)C.[OH-].[K+]>[O:12]=[C:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH:6]1[CH2:13][C:14]1[CH:15]=[CH:16][C:17]([CH:20]([CH3:26])[C:21]([OH:23])=[O:22])=[CH:18][CH:19]=1 |f:2.3|
|
Name
|
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(C(CCCC1)=O)CC1=CC=C(C=C1)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed by distillation from the reaction mixture, 100 ml of water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was heated at 50°-60° C.
|
Type
|
ADDITION
|
Details
|
after addition of 100 ml of conc. hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation
|
Type
|
CUSTOM
|
Details
|
to give an yellow oily substance, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on a column of silica gel affording a colorless oily substance from an eluate
|
Type
|
ADDITION
|
Details
|
with a mixture of benzene
|
Type
|
DISTILLATION
|
Details
|
The substance was subjected to a vacuum distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCCC1)CC1=CC=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |